molecular formula C6H11BClN3O2 B2488820 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride CAS No. 683252-54-2

2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride

Cat. No. B2488820
CAS RN: 683252-54-2
M. Wt: 203.43
InChI Key: SSAKDRQQZXIUTF-UHFFFAOYSA-N
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Description

2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride (DMAP-BHCl) is an important chemical compound that has gained significant attention in the field of chemistry and biology. It is a boronic acid derivative that has been extensively studied for its various applications in scientific research.

Scientific Research Applications

Fluorescence and Aggregation Properties

Research indicates that pyrimidine-based monoboron complexes, including dimethylamino-substituted analogues, exhibit distinctive fluorescence properties. These compounds demonstrate strong fluorescence in solution due to the restriction of intramolecular rotation caused by methoxy and dimethylamino substitutions. Additionally, dimethylamino-substituted derivatives exhibit solvatochromism in their fluorescence spectra, making them potentially useful in various fluorescence-based applications (Kubota et al., 2015).

Synthesis and Biological Activity

Pyrimidine derivatives, including those with dimethylamino groups, have been synthesized and evaluated for biological activities. They show potential as cardiotonic agents, with some compounds demonstrating significant positive inotropic effects. These properties are of interest in the development of new therapeutics and the study of biochemical pathways (Dorigo et al., 1996).

Antioxidant Properties

Pyrimidine derivatives, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, exhibit a range of biological activities, including antioxidant properties. These compounds have been synthesized and tested in vitro for their ability to scavenge various radicals, showing promising results compared to standard antioxidants. The structure of these compounds, particularly the alkyl fragment attached, influences their antioxidant activity (Rani et al., 2012).

Antibacterial Applications

Pyrimidine-oxazolidin-2-arylimino hybrids have been synthesized and shown to exhibit moderate to good activity against various pathogenic bacterial strains. The combination of pyrimidine and oxazolidone moieties in these compounds suggests potential for developing efficacious antibacterial agents (Romeo et al., 2018).

Combinatorial Synthesis for Antitumor Activity

A combinatorial synthesis approach for creating a library of substituted pyrimidines has been developed. This method allows for the rapid synthesis of a variety of compounds, some of which have demonstrated significant antitumor activity against human hepatocellular carcinoma cells (Xie et al., 2007).

Synthesis of Fungicidal Compounds

Pyrimidine derivatives have been synthesized as part of developing fungicidal compounds. These efforts include the creation of pyrimidine-based fungicide leads, demonstrating the utility of pyrimidine chemistry in agricultural applications (Ryan et al., 2019).

Safety and Hazards

  • Precautionary Statements : Avoid inhaling dust or vapor (P261). In case of contact with eyes, rinse cautiously with water (P305+P351+P338) .

properties

IUPAC Name

[2-(dimethylamino)pyrimidin-5-yl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O2.ClH/c1-10(2)6-8-3-5(4-9-6)7(11)12;/h3-4,11-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAKDRQQZXIUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(C)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683252-54-2
Record name [2-(dimethylamino)pyrimidin-5-yl]boronic acid hydrochloride
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